molecular formula C8H13N3OS B180326 (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 185040-34-0

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B180326
CAS No.: 185040-34-0
M. Wt: 199.28 g/mol
InChI Key: QCDOUHFYODXAQJ-UHFFFAOYSA-N
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Description

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both ethylamino and methylthio groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Ethylamino Group Addition: The ethylamino group is added through an amination reaction, often using ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
  • (4-(Ethylamino)-2-(ethylthio)pyrimidin-5-yl)methanol
  • (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanol

Uniqueness

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to the specific combination of ethylamino and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4,12H,3,5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDOUHFYODXAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442071
Record name 4-ethylamino-2-methylthio-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185040-34-0
Record name [4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185040-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethylamino-2-methylthio-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-ethylamino-2-methylthio-5-pyrimidinecarboxylate ethyl ester (8.93 g, 37.1 mmol) in 100 mL of tetrahydrofuran was added dropwise to a room temperature suspension of lithium aluminum hydride (2.30 g, 60.5 mmol) in 100 mL of tetrahydrofuran. After 10 minutes, the reaction was carefully quenched with 4.5 mL of water, 4.5 mL of 15% NaOH, and 16 mL of water, and the mixture was stirred for 1.5 hours. The white precipitate was removed by filtration washing with ethyl acetate. The filtrate was concentrated in vacuo and 1:1 hexane:ethyl acetate was added. The solids were collected to give 6.77 g (92%) of 4-ethylamino-2-methylthio-5-pyrimidinemethanol; mp 152°-156° C.
Quantity
8.93 g
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100 mL
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2.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (19.5 g, 81.9 mmol) in anhydrous THF (100 mL) was added LiAlH4 (12.3 g, 327.6 mmol) in portions at 0° C. under N2 atmosphere. After stirring for 30 min, the reaction was quenched with water and then 2N aqueous NaOH as added. The suspension was filtered and the filtrate was concentrated to afford (4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol (15 g, 92.0% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.78 (s, 1 H), 6.74 (t, J=4.8 Hz, 1 H), 5.05 (t, J=5.2 Hz, 1 H), 4.26 (d, J=5.2 Hz, 2 H), 3.36 (m, 2 H), 2.37 (s, 3 H) 1.10 (m, 3 H).
Quantity
19.5 g
Type
reactant
Reaction Step One
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12.3 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
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(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
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(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

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